molecular formula C22H42N2O4S B12955522 DIcyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate

DIcyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate

Cat. No.: B12955522
M. Wt: 430.6 g/mol
InChI Key: ZZLHNCHMISOWHS-ZLTKDMPESA-N
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Description

DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an ethylthio substituent, and a propanoate ester. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the ester: The esterification reaction involves the reaction of the protected amine with an appropriate carboxylic acid or its derivative.

    Introduction of the ethylthio group: This step involves the substitution of a suitable leaving group with an ethylthio group using reagents like ethylthiol and a base.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amine.

Scientific Research Applications

DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amine, which can then participate in various biochemical pathways. The ethylthio group may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(methylthio)propanoate: Similar structure but with a methylthio group instead of an ethylthio group.

    DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(phenylthio)propanoate: Similar structure but with a phenylthio group instead of an ethylthio group.

Uniqueness

The presence of the ethylthio group in DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C22H42N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1

InChI Key

ZZLHNCHMISOWHS-ZLTKDMPESA-N

Isomeric SMILES

CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CCSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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